molecular formula C6H4BrN3O B1378550 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol CAS No. 1352393-60-2

6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol

Cat. No.: B1378550
CAS No.: 1352393-60-2
M. Wt: 214.02 g/mol
InChI Key: MIFTYBBNDAPJGT-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 6th position and a hydroxyl group at the 3rd position

Biochemical Analysis

Biochemical Properties

6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, this compound interacts with proteins involved in DNA repair and replication, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the Ras/Erk and PI3K/Akt pathways . By inhibiting these pathways, the compound can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapies. Furthermore, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to the accumulation of substrates and the depletion of products, disrupting normal cellular functions . Additionally, the compound can interact with DNA, causing structural changes that affect gene expression. These interactions highlight the multifaceted nature of this compound’s mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, with some effects becoming more pronounced over time . These findings underscore the importance of considering temporal factors when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings suggest that there is a threshold dose above which the compound’s adverse effects outweigh its therapeutic benefits. Careful dosage optimization is therefore essential for maximizing the compound’s efficacy while minimizing its toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by other enzymes, leading to changes in metabolic flux and metabolite levels . The compound’s interactions with these enzymes highlight its potential to affect overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize primarily in the nucleus, where it can interact with DNA and transcription factors . Additionally, it can be targeted to specific organelles through post-translational modifications and targeting signals . These localization patterns are essential for understanding how the compound exerts its effects at the cellular level.

Preparation Methods

The synthesis of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol typically involves multiple steps. One common method starts with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. This compound is iodized using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate. This intermediate undergoes further reactions to yield the final product .

Chemical Reactions Analysis

6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a hydrogen atom.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common reagents used in these reactions include N-iodosuccinimide (NIS) for iodization, para-methoxybenzyl chloride (PMB-Cl) for protection, and various nucleophiles for substitution reactions. Major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol has several scientific research applications:

Comparison with Similar Compounds

6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol can be compared with other pyrazolopyridine derivatives, such as:

    5-Bromo-1H-pyrazolo[3,4-b]pyridine: Similar structure but lacks the hydroxyl group at the 3rd position.

    1H-Pyrazolo[3,4-b]pyridine: Lacks both the bromine atom and the hydroxyl group.

    1H-Pyrazolo[3,4-b]quinoline: Contains a quinoline ring instead of a pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

6-bromo-1,2-dihydropyrazolo[4,3-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-4-5(8-2-3)6(11)10-9-4/h1-2H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFTYBBNDAPJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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